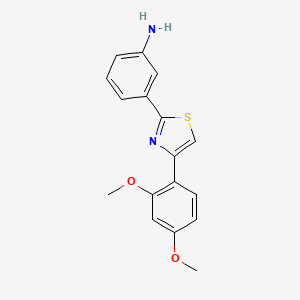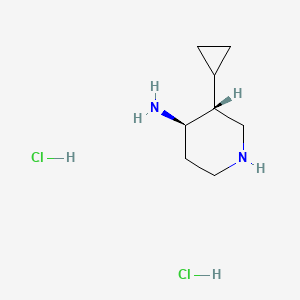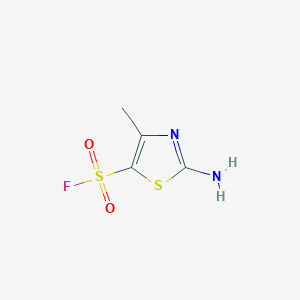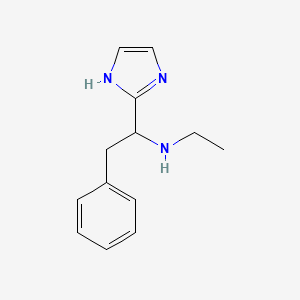![molecular formula C13H16N2O2S B11771462 tert-Butyl 4-hydrazinylbenzo[b]thiophene-7-carboxylate](/img/structure/B11771462.png)
tert-Butyl 4-hydrazinylbenzo[b]thiophene-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-hydrazinylbenzo[b]thiophene-7-carboxylate: is a chemical compound with the molecular formula C13H16N2O2S. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom.
Preparation Methods
The synthesis of tert-Butyl 4-hydrazinylbenzo[b]thiophene-7-carboxylate involves several steps. One common method includes the condensation of benzo[b]thiophene derivatives with hydrazine and tert-butyl esters under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product.
Chemical Reactions Analysis
tert-Butyl 4-hydrazinylbenzo[b]thiophene-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, often using halogenated compounds as reactants.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-Butyl 4-hydrazinylbenzo[b]thiophene-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of tert-Butyl 4-hydrazinylbenzo[b]thiophene-7-carboxylate involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
tert-Butyl 4-hydrazinylbenzo[b]thiophene-7-carboxylate can be compared with other benzo[b]thiophene derivatives, such as:
- tert-Butyl 4-aminobenzo[b]thiophene-7-carboxylate
- tert-Butyl 4-nitrobenzo[b]thiophene-7-carboxylate
- tert-Butyl 4-methylbenzo[b]thiophene-7-carboxylate
These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H16N2O2S |
|---|---|
Molecular Weight |
264.35 g/mol |
IUPAC Name |
tert-butyl 4-hydrazinyl-1-benzothiophene-7-carboxylate |
InChI |
InChI=1S/C13H16N2O2S/c1-13(2,3)17-12(16)9-4-5-10(15-14)8-6-7-18-11(8)9/h4-7,15H,14H2,1-3H3 |
InChI Key |
UZKGZGHYUWNSDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C2C(=C(C=C1)NN)C=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


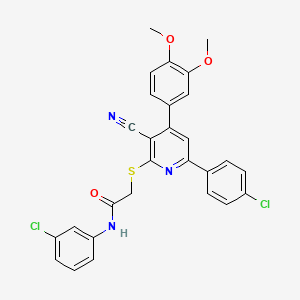
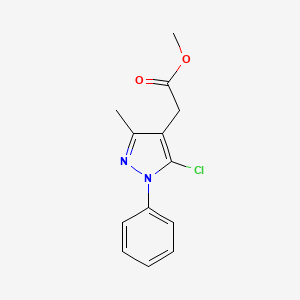

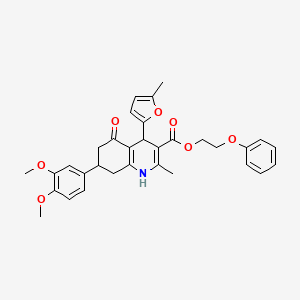
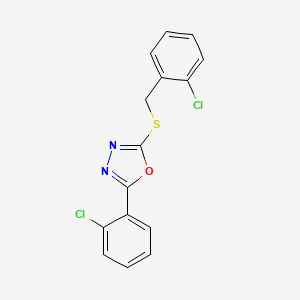
![1-Ethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11771423.png)

![4-Benzyl-5-(naphthalen-1-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B11771435.png)
